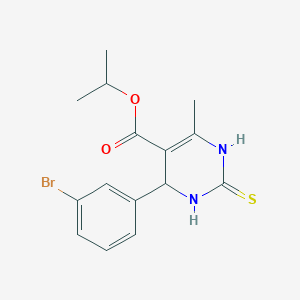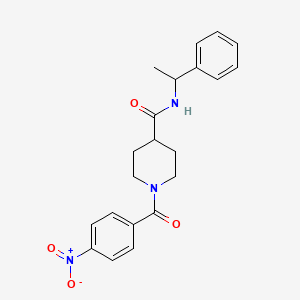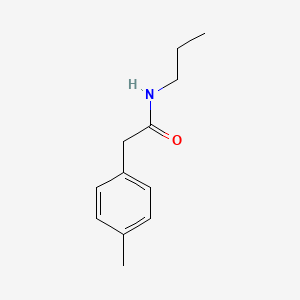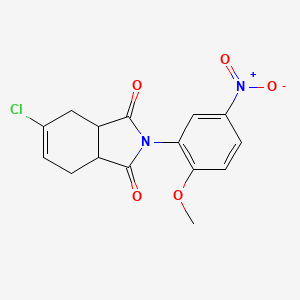![molecular formula C20H21FN2O3 B4049697 N-allyl-N-(4-fluorobenzyl)-3-[(methoxyacetyl)amino]benzamide](/img/structure/B4049697.png)
N-allyl-N-(4-fluorobenzyl)-3-[(methoxyacetyl)amino]benzamide
Übersicht
Beschreibung
N-allyl-N-(4-fluorobenzyl)-3-[(methoxyacetyl)amino]benzamide is a useful research compound. Its molecular formula is C20H21FN2O3 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.15362070 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gastrokinetic Activity
N-allyl-N-(4-fluorobenzyl)-3-[(methoxyacetyl)amino]benzamide and its analogs have been explored for their gastrokinetic activity, particularly their effects on gastric emptying in animal models. Studies reveal that certain benzamide derivatives, including those with specific substituents such as isoamyl and 3-(4-chlorophenoxy)-propyl groups, exhibit potent in vivo gastric emptying activity. Notably, analogs like 4-amino-5-chloro-2-ethoxy-N-[[4-(3-pyridylmethyl)-2- morpholinyl]methyl]benzamide have shown comparable gastrokinetic activity to 4-fluorobenzyl analogs, without dopamine D2 receptor antagonistic activity, suggesting a potential for therapeutic application in gastrointestinal motility disorders (Kato et al., 1992).
Antipsychotic Potential
Research into this compound derivatives has also highlighted their potential as antipsychotic agents. Investigations into substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and -salicylamides have identified compounds with significant dopamine D-2 receptor blockade. The antipsychotic efficacy of these compounds correlates with their affinity for dopamine D-2 receptors, indicating their potential for the development of new treatments for psychiatric disorders (Högberg et al., 1991).
Antifungal and Antimicrobial Applications
A broader range of N-benzylamides, including this compound, has been synthesized and evaluated for antimicrobial properties. Compounds in this class have been tested against various Candida species, with some benzamides exhibiting significant antifungal sensitivity. This suggests a potential for these compounds in the development of new antifungal and antimicrobial agents, particularly those with specific structural modifications such as the presence of hydroxyl groups in certain positions (Montes et al., 2016).
Alzheimer's Disease Research
4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a compound related to this compound, has been utilized as a molecular imaging probe for serotonin 1A (5-HT(1A)) receptors. This application is particularly relevant in Alzheimer's disease research, where quantification of 5-HT(1A) receptor densities can provide insights into the disease's progression and potential therapeutic targets (Kepe et al., 2006).
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[(2-methoxyacetyl)amino]-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-3-11-23(13-15-7-9-17(21)10-8-15)20(25)16-5-4-6-18(12-16)22-19(24)14-26-2/h3-10,12H,1,11,13-14H2,2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQJREISQXPBAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC(=C1)C(=O)N(CC=C)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-azocan-1-yl-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]propanamide](/img/structure/B4049616.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide](/img/structure/B4049630.png)
![2-({3-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(3-pyridinylmethyl)butanamide](/img/structure/B4049633.png)


![1-[4-(3-ethoxy-4-hydroxy-5-iodophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4049652.png)

![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-diphenylpropan-1-one;hydrochloride](/img/structure/B4049670.png)

![N-{4-hydroxy-3-[3-methyl-2-oxo-1-(trifluoroacetyl)butyl]phenyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4049683.png)
![3-({[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4049688.png)
![2-[3-[(Z)-[1-(furan-2-ylmethyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B4049691.png)


